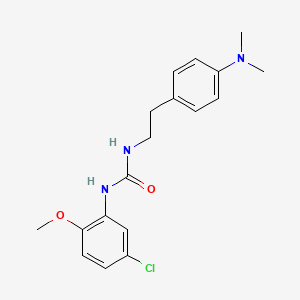

1-(5-Chloro-2-methoxyphenyl)-3-(4-(dimethylamino)phenethyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(5-Chloro-2-methoxyphenyl)-3-(4-(dimethylamino)phenethyl)urea is a synthetic organic compound characterized by its unique chemical structure, which includes a chloro-substituted methoxyphenyl group and a dimethylamino-substituted phenethyl group linked by a urea moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-(4-(dimethylamino)phenethyl)urea typically involves the following steps:

-

Formation of the Isocyanate Intermediate: : The synthesis begins with the preparation of 5-chloro-2-methoxyphenyl isocyanate. This can be achieved by reacting 5-chloro-2-methoxyaniline with phosgene or a phosgene substitute under controlled conditions .

-

Urea Formation: : The isocyanate intermediate is then reacted with 4-(dimethylamino)phenethylamine. This reaction is usually carried out in an inert solvent such as dichloromethane or toluene, at room temperature or slightly elevated temperatures, to form the desired urea compound .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions and optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-(5-Chloro-2-methoxyphenyl)-3-(4-(dimethylamino)phenethyl)urea can undergo various chemical reactions, including:

Substitution Reactions: The chloro group on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding phenolic derivatives. Reduction reactions can also occur, especially at the urea moiety, potentially leading to the formation of amines.

Hydrolysis: Under acidic or basic conditions, the urea linkage can be hydrolyzed to yield the corresponding amine and isocyanate derivatives.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and alkoxides are common nucleophiles used in substitution reactions.

Oxidizing Agents: Agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reducing Agents: Lithium aluminum hydride or sodium borohydride are typical reducing agents for urea reduction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation can produce phenolic compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

- Anticancer Activity :

-

Inflammation Modulation :

- Research indicates that the compound may act as an inhibitor of the NLRP3 inflammasome, which plays a crucial role in inflammatory responses. Modifications in the molecular structure have been shown to significantly impact its potency in inhibiting IL-1β release, suggesting a pathway for developing anti-inflammatory drugs .

Agricultural Applications

- Herbicidal Properties :

- The compound has been investigated for its use as a herbicide. Specifically, it is classified as a substituted urea herbicide, functioning as an inhibitor of photosynthetic electron transfer. This mechanism makes it effective for pre-emergence control of annual broad-leaved weeds and grasses in crops like potatoes .

Data Tables

| Application Area | Specific Use | Effectiveness |

|---|---|---|

| Medicinal | Anticancer agent | Comparable to Temozolomide |

| Medicinal | Inflammation inhibitor | Significant reduction in IL-1β release |

| Agricultural | Herbicide | Effective against broad-leaved weeds |

Case Studies

-

Cytotoxicity Study :

A study published in Cancer Research demonstrated that 1-(5-Chloro-2-methoxyphenyl)-3-(4-(dimethylamino)phenethyl)urea exhibited significant cytotoxicity against multiple cancer cell lines, with IC50 values indicating potent activity comparable to standard treatments . -

Inflammation Inhibition Study :

In vivo studies conducted on murine models showed that modifications to the compound's structure could enhance its efficacy as an NLRP3 inflammasome inhibitor, leading to reduced inflammation markers in treated subjects .

Wirkmechanismus

The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-(4-(dimethylamino)phenethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups on the phenyl ring can enhance binding affinity to these targets, while the urea moiety can form hydrogen bonds, stabilizing the interaction. The dimethylamino group can further modulate the compound’s pharmacokinetic properties, affecting its absorption, distribution, metabolism, and excretion.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(5-Chloro-2-methoxyphenyl)-3-phenylurea: Lacks the dimethylamino group, which may reduce its biological activity.

1-(5-Chloro-2-methoxyphenyl)-3-(4-methylphenethyl)urea: Contains a

Biologische Aktivität

1-(5-Chloro-2-methoxyphenyl)-3-(4-(dimethylamino)phenethyl)urea is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article provides an overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound features a urea functional group, which is significant in pharmacology for its ability to interact with various biological targets. The presence of the chloro and methoxy groups on the phenyl ring enhances its lipophilicity and may influence its biological interactions.

Research indicates that compounds similar to this compound often exhibit activity through multiple mechanisms:

- Inhibition of Enzymatic Activity : Many urea derivatives act as inhibitors of specific enzymes, which can lead to altered cellular signaling pathways.

- Anticancer Activity : Some studies have shown that structurally related compounds can induce apoptosis in cancer cells by disrupting the cell cycle and promoting pro-apoptotic signals .

- Antimicrobial Properties : Certain derivatives have demonstrated efficacy against bacterial strains, indicating potential use in treating infections .

Biological Activity Data

The following table summarizes key biological activities observed in studies involving similar compounds:

Case Studies

- Anticancer Studies : A study focusing on related compounds revealed that they could arrest the cell cycle at the G2/M phase, leading to increased apoptosis in cancer cell lines. The mechanism was linked to downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors, demonstrating a promising avenue for cancer therapy .

- Antimicrobial Efficacy : A high-throughput screening of a library containing similar urea derivatives identified several candidates with notable activity against Mycobacterium tuberculosis. The structure-activity relationship (SAR) analysis highlighted the importance of specific substitutions on the phenyl rings for enhancing activity against this pathogen .

Research Findings

Recent findings suggest that modifications to the compound's structure can significantly impact its biological activity. For example, increasing the lipophilicity through additional alkyl substitutions has been shown to enhance anticancer activity while maintaining selectivity towards specific targets .

Eigenschaften

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)-3-[2-[4-(dimethylamino)phenyl]ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClN3O2/c1-22(2)15-7-4-13(5-8-15)10-11-20-18(23)21-16-12-14(19)6-9-17(16)24-3/h4-9,12H,10-11H2,1-3H3,(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSLJSSDRNQNZBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCNC(=O)NC2=C(C=CC(=C2)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.